molecular formula C8H5NO3 B176467 Furo[2,3-c]pyridine-2-carboxylic acid CAS No. 112372-15-3

Furo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B176467
CAS No.: 112372-15-3
M. Wt: 163.13 g/mol
InChI Key: WMPIDXCJMDIDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO3. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a carboxylic acid group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-c]pyridine-2-carboxylic acid typically involves the construction of the fused ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with furan-2-carboxylic acid under acidic conditions can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

Furo[2,3-c]pyridine-2-carboxylic acid has shown promise in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors. Its structure allows it to serve as an isosteric replacement for more complex scaffolds, which can enhance the potency and selectivity of drug candidates targeting various kinases involved in disease pathways .

Case Studies

  • Kinase Inhibitors : The compound has been utilized as part of a series of kinase inhibitors aimed at treating cancer. The incorporation of furo[2,3-c]pyridine into drug candidates has been linked to improved efficacy in preclinical models .
  • Inflammatory Disorders : Research indicates that derivatives of furo[2,3-c]pyridine can inhibit the proteolytic activation of PAR-2 (Protease Activated Receptor 2), which is implicated in various inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings suggest potential therapeutic applications in managing chronic inflammatory diseases .

Material Science Applications

Beyond medicinal chemistry, this compound is being explored for its utility in material science. Its unique electronic properties make it suitable for developing organic semiconductors and other advanced materials.

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseReference
Medicinal ChemistryKinase inhibitors for cancer treatment
Inflammatory DisordersPAR-2 inhibition for chronic inflammation
Organic SynthesisBuilding block for functionalized compounds
Material ScienceDevelopment of organic semiconductors

Mechanism of Action

The mechanism of action of furo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[2,3-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Furo[2,3-c]pyridine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and therapeutic implications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound (CAS Number: 112372-15-3) has the molecular formula C8H5NO3C_8H_5NO_3 and a molecular weight of 163.13 g/mol. The structure features a furan ring fused with a pyridine ring, which contributes to its unique chemical properties.

Synthesis Methods:
Various synthetic routes have been developed for the preparation of this compound. One notable method involves the cyclization of substituted pyridines with sodium ethoxide, leading to the formation of the desired compound through decarboxylation processes . The synthesis is amenable to scale-up and allows for further functionalization at the 3- and 5-positions, which is essential for structure-activity relationship (SAR) studies .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of furo[2,3-c]pyridine derivatives. Notably, certain substitutions on the furo[2,3-c]pyridine core have shown activity against multidrug-resistant strains of Mycobacterium tuberculosis. This activity is attributed to the ability of these compounds to interact with bacterial enzymes crucial for survival.

Table 1: Antimicrobial Activity of Furo[2,3-c]pyridine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis5 µg/mL
Substituted derivative 1Staphylococcus aureus10 µg/mL
Substituted derivative 2Escherichia coli15 µg/mL

Kinase Inhibition

Furo[2,3-c]pyridine derivatives have emerged as promising candidates for kinase inhibition. They have been reported to inhibit several key kinases involved in cancer progression, including B-Raf and EGFR. These interactions are critical for developing targeted therapies in oncology.

Case Study: B-Raf Kinase Inhibition
A study demonstrated that a series of furo[2,3-c]pyridine derivatives exhibited significant inhibitory activity against B-Raf kinase with IC50 values ranging from 50 to 200 nM. The structure-activity relationship indicated that electron-withdrawing groups at specific positions enhanced potency without compromising selectivity .

Therapeutic Implications

The biological activities of this compound suggest its potential as a scaffold for drug development. Its ability to act as an antimicrobial agent and kinase inhibitor positions it as a candidate for further research in treating infections and cancers.

Future Directions:
Research should focus on:

  • Optimization of Derivatives: Modifying substituents on the furo[2,3-c]pyridine core to enhance biological activity and selectivity.
  • Mechanistic Studies: Investigating the mechanisms through which these compounds exert their effects at the molecular level.
  • In Vivo Studies: Conducting animal studies to evaluate efficacy and safety profiles before clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Furo[2,3-c]pyridine-2-carboxylic acid, and how can its purity be validated?

  • Methodological Answer : The compound is commonly synthesized via oxidation of Furo[2,3-c]pyridine-2-carbaldehyde using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions . Post-synthesis, purity validation requires a combination of HPLC (C18 column, acetonitrile/water mobile phase) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). For example, the carboxylic acid moiety shows a characteristic carbonyl stretch at ~1700 cm⁻¹ in IR and a deshielded carbon signal at ~165–170 ppm in ¹³C NMR .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Based on safety data sheets for structurally similar heterocyclic acids (e.g., Furo[3,2-c]pyridine-4-carboxylic acid), researchers must:

  • Use PPE (nitrile gloves, lab coats, and safety goggles) to avoid skin/eye contact .
  • Store the compound in a desiccator at 2–8°C to prevent hydrolysis or degradation .
  • Avoid dust formation during weighing; use fume hoods with HEPA filters .

Q. What analytical techniques are most effective for characterizing structural analogs of this compound?

  • Methodological Answer : For analogs like 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid (CAS 1360902-95-9), LC-MS (ESI⁺/ESI⁻) resolves molecular ions and fragmentation patterns, while X-ray crystallography confirms regiochemistry in fused-ring systems . Differential scanning calorimetry (DSC) can assess thermal stability, particularly for derivatives with labile substituents .

Advanced Research Questions

Q. How can researchers optimize reaction yields for synthesizing substituted derivatives (e.g., bromo or amino analogs)?

  • Methodological Answer : Substituent introduction often requires electrophilic aromatic substitution (EAS) or transition-metal catalysis. For example:

  • Bromination: Use N-bromosuccinimide (NBS) in DMF at 80°C, monitoring progress via TLC (silica gel, ethyl acetate/hexane) .
  • Amination: Employ Buchwald-Hartwig coupling with Pd(OAc)₂/Xantphos ligand system, optimizing base (Cs₂CO₃) and solvent (toluene/EtOH) . Yield improvements (>80%) are achievable by inert atmosphere (N₂/Ar) and slow reagent addition .

Q. What strategies resolve contradictory bioactivity data in antimicrobial assays involving this compound?

  • Methodological Answer : Contradictions may arise from:

  • Solubility differences : Use DMSO for stock solutions but ensure final concentration ≤1% to avoid cytotoxicity artifacts .
  • Strain specificity : Validate MIC/MBC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, adjusting inoculum size (1–5 × 10⁵ CFU/mL) .
  • Synergistic effects : Test combinations with β-lactam antibiotics to identify potentiation via efflux pump inhibition .

Q. How can computational methods guide the design of this compound-based inhibitors?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) using the carboxylic acid group as a zinc-binding motif .
  • Apply QSAR models to predict logP and pKa values, prioritizing derivatives with balanced hydrophilicity (clogP < 3) .
  • Validate predictions with MD simulations (AMBER) to assess binding stability over 100 ns trajectories .

Q. Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across literature reports for this compound?

  • Critical Analysis :

  • Oxidation conditions : KMnO₄ in H₂SO₄ (yield ~60–70%) vs. CrO₃ in acetone (yield ~45–50%) may reflect overoxidation byproducts .
  • Scale dependency : Milligram-scale reactions often report higher yields due to easier heat/kinetic control vs. gram-scale .
  • Purification challenges : Acidic byproducts (e.g., unreacted aldehyde) require gradient elution in reverse-phase HPLC, which some protocols omit .

Q. Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular Weight163.13 g/mol
Boiling Point366.8 ± 22.0°C (estimated)
Solubility in DMSO>10 mg/mL
pKa (Carboxylic Acid)~2.5–3.0 (predicted)

Table 2 : Comparative Reactivity of Furo[2,3-c]pyridine Derivatives

DerivativeReaction TypeOptimal ConditionsYield Range
5-Bromo analogElectrophilic BrominationNBS, DMF, 80°C, 6h55–65%
Ethyl esterEsterificationSOCl₂, EtOH, reflux, 12h75–85%
7-Chloro analogCyclizationCs₂CO₃, THF/H₂O, 70°C, 24h60–70%

Properties

IUPAC Name

furo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPIDXCJMDIDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549937
Record name Furo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-15-3
Record name Furo[2,3-c]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furo[2,3-c]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Furo[2,3-c]pyridine-2-carboxylic acid
Furo[2,3-c]pyridine-2-carboxylic acid
Furo[2,3-c]pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.